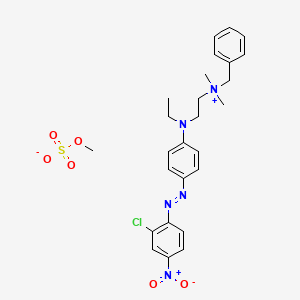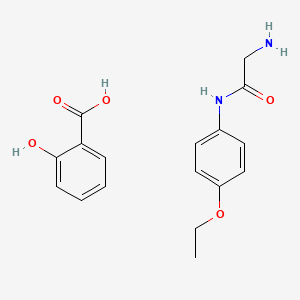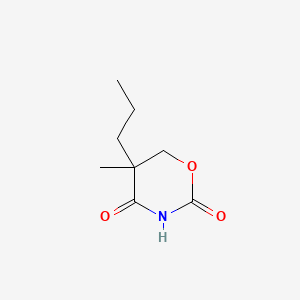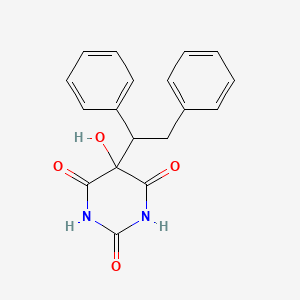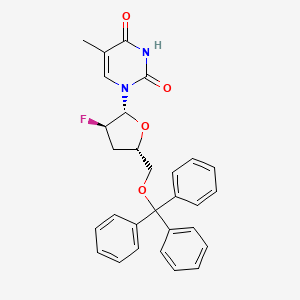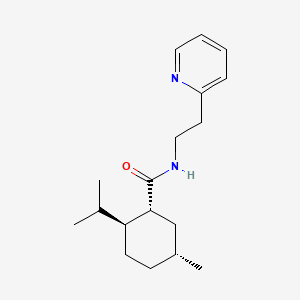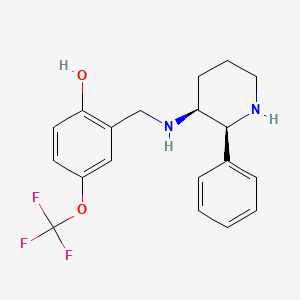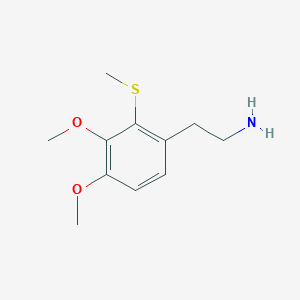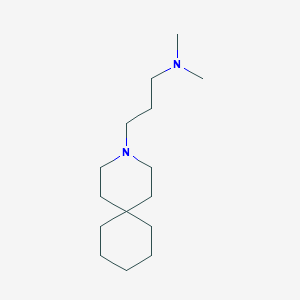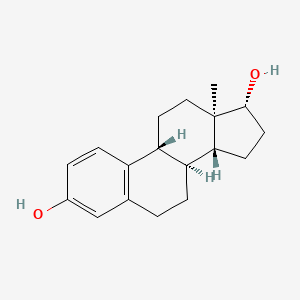
ent-Estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Estradiol involves several steps, including the use of specific reagents and conditions to achieve the desired enantiomer. The synthetic routes typically involve the use of starting materials such as estrone or estradiol, followed by specific chemical reactions to obtain the this compound enantiomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: ent-Estradiol undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized derivatives.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Chemistry: ent-Estradiol is used as a model compound in studies of steroid chemistry and synthesis. It helps in understanding the reactivity and properties of steroidal compounds .
Biology: In biological research, this compound is studied for its effects on cellular processes and its interactions with estrogen receptors. It is used to investigate the mechanisms of estrogen action and its role in various physiological processes .
Medicine: Its unique properties make it a candidate for developing new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It serves as a reference compound for quality control and standardization .
Mechanism of Action
ent-Estradiol exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding to the receptor, this compound induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the activation or repression of target genes . This process involves various molecular targets and pathways, including the regulation of cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Estradiol: The naturally occurring form of estrogen with high biological activity.
17α-Estradiol: A stereoisomer of estradiol with different biological properties.
Estriol: A weaker estrogen with distinct pharmacological effects.
Dimethylstilbestrol: A synthetic estrogen with unique properties.
Uniqueness of ent-Estradiol: this compound is unique due to its specific enantiomeric form, which results in different interactions with estrogen receptors compared to other estrogens. This uniqueness makes it valuable for studying the structure-activity relationships of estrogens and developing new therapeutic agents .
Properties
CAS No. |
3736-22-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1 |
InChI Key |
VOXZDWNPVJITMN-QXDIGNSFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


